N-(2-methoxy-4-{[(3-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(2-methoxy-4-{[(3-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-{[(3-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Amidation Reaction: The final step involves the formation of the amide bond by reacting the benzofuran derivative with an appropriate amine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-{[(3-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-(2-methoxy-4-{[(3-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interaction of small molecules with biological targets, providing insights into mechanisms of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-{[(3-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-methoxyacetamide: Similar in structure but lacks the benzofuran core.
3-methoxyphenylboronic acid: Contains a methoxy group and an aromatic ring but has different functional groups.
2-methoxy-5-(phenylamino)methylphenol: Shares some structural features but has different substituents and functional groups.
Uniqueness
N-(2-methoxy-4-{[(3-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core with multiple functional groups, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C24H20N2O5 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-[2-methoxy-4-[(3-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H20N2O5/c1-29-18-8-5-7-16(12-18)23(27)25-17-10-11-19(21(14-17)30-2)26-24(28)22-13-15-6-3-4-9-20(15)31-22/h3-14H,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
IWFULUCNQGJGFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC |
Origin of Product |
United States |
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